

Application of Bis(chloromethyl) ether in textile and rubber industries

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bis(chloromethyl) ether*

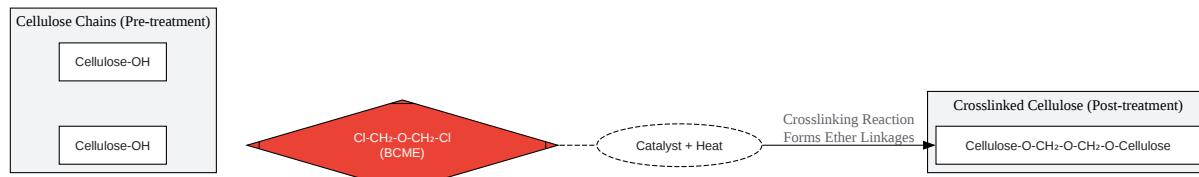
Cat. No.: *B030013*

[Get Quote](#)

WARNING: EXTREME HEALTH HAZARD

Bis(chloromethyl) ether (BCME) is a potent, confirmed human carcinogen with extreme toxicity.^{[1][2][3]} Its industrial production and use have been almost entirely phased out globally under strict regulations.^{[4][5]} The information provided herein is for historical and educational purposes only and is not an endorsement or protocol for its use. All contact with this substance should be avoided; its use in a research or industrial setting is prohibited in many jurisdictions and requires extraordinary safety precautions and regulatory approval where permitted.^{[3][6]}

Application Notes: Historical Use of Bis(chloromethyl) ether


Bis(chloromethyl) ether (BCME) is a highly reactive bifunctional alkylating agent.^[2] Its historical applications in the textile and rubber industries stemmed from its ability to crosslink polymer chains, thereby modifying the material's physical properties.^{[4][7]} These applications were discontinued due to the discovery of its profound carcinogenicity.^{[2][8]}

Textile Industry: Crease-Resistant Finishing of Cellulosic Fabrics

Historically, BCME was used to impart crease resistance to cotton and other cellulosic fabrics.^{[6][9]} The crosslinking of cellulose chains reduces the slippage of polymers past one another

and diminishes the ability of hydrogen bonds to reform in a wrinkled state, thus improving the fabric's dimensional stability.

Mechanism of Action: The two chloromethyl groups on BCME act as reactive sites. In the presence of a suitable catalyst and heat, BCME can form stable ether linkages with the hydroxyl groups on adjacent cellulose polymer chains. This creates a permanent three-dimensional network within the fiber structure, enhancing wrinkle recovery.

[Click to download full resolution via product page](#)

Caption: Mechanism of cellulose crosslinking by BCME.

Rubber Industry: Surface Treatment for Adhesion

BCME was formerly used for the surface treatment of vulcanized rubber to increase its adhesion to other materials.^{[2][7]} This application was crucial for manufacturing composite materials where rubber needed to be strongly bonded to fabrics or metals.

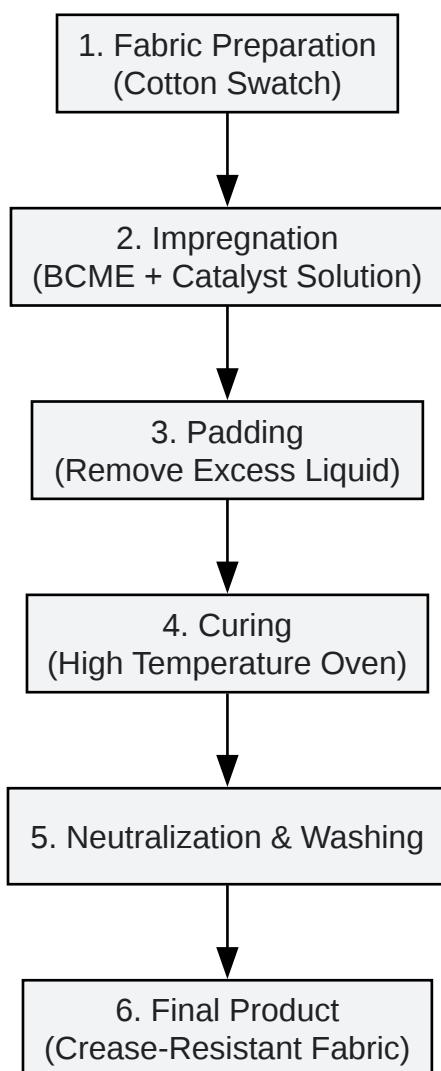
Mechanism of Action: The treatment created a chemically modified, reactive surface on the otherwise inert vulcanized rubber. The highly reactive chloromethyl groups would graft onto the rubber surface, providing active sites for subsequent covalent bonding with adhesives or other polymers. This process significantly improved the strength and durability of the adhesive bond.

Quantitative Data (Illustrative Historical Parameters)

Specific quantitative data from modern, peer-reviewed sources for these historical processes are unavailable due to the cessation of BCME's use. The following table illustrates the key parameters that would have been controlled in such processes.

Parameter	Textile Finishing (Cellulose Crosslinking)	Rubber Surface Treatment
BCME Concentration	Typically a low percentage in a solvent bath	Applied in solution or as a vapor
Catalyst	Lewis acids or proton acids	Often initiated by heat or UV light
Solvent	Organic solvents (e.g., dioxane, THF)	Halogenated or aromatic solvents
Temperature	Curing step at elevated temperatures	Moderate to high temperatures
Time	Dependent on temperature and catalyst	Typically a short exposure time
Desired Outcome	Increased crease recovery angle	Increased surface energy/adhesion

Experimental Protocols (Generalized Historical Procedures)


Disclaimer: The following generalized procedures are derived from the chemical principles of historical applications and are for educational purposes only. These experiments should not be attempted due to the extreme carcinogenic risk of BCME.

Protocol 1: Historical Crease-Resistant Finishing of Cotton (Hypothetical)

- Fabric Preparation: A sample of scoured and bleached 100% cotton fabric is prepared.
- Impregnation: The fabric is immersed in a solution containing BCME and a suitable catalyst in an appropriate organic solvent. This step must be performed in a sealed reaction vessel

under negative pressure within a designated fume hood for carcinogens.

- Padding: The fabric is passed through a padder to ensure even application of the finishing solution and to remove excess liquid.
- Drying & Curing: The treated fabric is dried and then cured at a high temperature (e.g., 120-160°C) for several minutes. The heat facilitates the crosslinking reaction between BCME and the cellulose fibers.
- Washing: The cured fabric is thoroughly washed with a neutralizing agent and rinsed multiple times to remove any unreacted chemicals and byproducts.
- Analysis: The fabric is tested for crease recovery angle and tensile strength loss.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for historical textile finishing.

Protocol 2: Historical Surface Treatment of Vulcanized Rubber (Hypothetical)

- Surface Cleaning: A sheet of vulcanized rubber is thoroughly cleaned with a solvent (e.g., isopropanol) to remove surface contaminants and mold-release agents.
- BCME Application: The rubber is exposed to a solution of BCME in a volatile, non-reactive solvent. The application could be via dipping, spraying, or vapor deposition, all conducted within a sealed and ventilated enclosure.
- Reaction: The treated rubber is heated for a defined period to initiate the grafting reaction of BCME onto the rubber surface.
- Solvent Removal: The rubber is ventilated in a safe, controlled environment to allow for the complete evaporation of the solvent and removal of unreacted BCME.
- Post-Treatment: The surface-modified rubber is now ready for the application of adhesives or for bonding to other substrates.

Modern Safer Alternatives

Due to the hazards of BCME, safer and effective alternatives have been developed and are now standard in the industry.

- Textile Industry: For crease resistance, formaldehyde-free crosslinking agents such as polycarboxylic acids (e.g., citric acid, BTCA) and modified dimethylol dihydroxy ethylene urea (DMDHEU) with ultra-low formaldehyde content are widely used.[10][11][12]
- Rubber Industry: Surface adhesion is now promoted using a variety of methods, including plasma treatment, corona discharge, and the use of primers and coupling agents (e.g., silanes) that are significantly safer than BCME.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nj.gov [nj.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. BIS(CHLOROMETHYL) ETHER | Occupational Safety and Health Administration [osha.gov]
- 4. Bis(chloromethyl) ether - Wikipedia [en.wikipedia.org]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. einsteinmed.edu [einsteinmed.edu]
- 7. BIS(CHLOROMETHYL) ETHER AND CHLOROMETHYL METHYL ETHER - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Bis(chloromethyl) ether and technical-grade chloromethyl methyl ether | Research Starters | EBSCO Research [ebsco.com]
- 9. Bis(Chloromethyl) Ether | (CH₂Cl)₂O | CID 10967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Formaldehyde free crease resistant finishing of cotton fabric using citric acid [textiletoday.com.bd]
- 11. escholarship.org [escholarship.org]
- 12. Effect of Special Finishes on the Functional Properties of Cotton Fabrics [scirp.org]
- To cite this document: BenchChem. [Application of Bis(chloromethyl) ether in textile and rubber industries]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b030013#application-of-bis-chloromethyl-ether-in-textile-and-rubber-industries>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com